(R)-(5,5-Dimethyltetrahydrofuran-3-yl)methanamine
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Overview
Description
®-(5,5-Dimethyltetrahydrofuran-3-yl)methanamine: is an organic compound with the molecular formula C7H15NO It is a chiral amine derivative of tetrahydrofuran, characterized by the presence of a methanamine group attached to a tetrahydrofuran ring substituted with two methyl groups at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(5,5-Dimethyltetrahydrofuran-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-5,5-dimethyltetrahydrofuran-3-one.
Reductive Amination: The key step involves the reductive amination of ®-5,5-dimethyltetrahydrofuran-3-one with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting ®-(5,5-Dimethyltetrahydrofuran-3-yl)methanamine is purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: In an industrial setting, the production of ®-(5,5-Dimethyltetrahydrofuran-3-yl)methanamine may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-(5,5-Dimethyltetrahydrofuran-3-yl)methanamine can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, and thiolates can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry:
Building Block: ®-(5,5-Dimethyltetrahydrofuran-3-yl)methanamine serves as a valuable building block in organic synthesis for the construction of complex molecules.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Pharmaceuticals: The compound is explored for its potential use in the development of pharmaceutical agents, particularly those targeting neurological and metabolic disorders.
Industry:
Chemical Manufacturing: It is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ®-(5,5-Dimethyltetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. Detailed studies on its binding affinity, kinetics, and downstream effects are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
(S)-(5,5-Dimethyltetrahydrofuran-3-yl)methanamine: The enantiomer of the compound, differing in its stereochemistry.
Tetrahydrofuran-3-ylmethanamine: A non-substituted analog lacking the methyl groups at the 5-position.
5-Methyltetrahydrofuran-3-ylmethanamine: A mono-substituted analog with a single methyl group at the 5-position.
Uniqueness: ®-(5,5-Dimethyltetrahydrofuran-3-yl)methanamine is unique due to its specific stereochemistry and substitution pattern, which confer distinct physicochemical properties and biological activities compared to its analogs. The presence of two methyl groups at the 5-position enhances its lipophilicity and may influence its interaction with biological targets.
Properties
IUPAC Name |
[(3R)-5,5-dimethyloxolan-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)3-6(4-8)5-9-7/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPCKAQIDRPZDB-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](CO1)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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